molecular formula C11H12N4O B5348770 1-methyl-N-(4-methyl-2-pyridinyl)-1H-pyrazole-5-carboxamide

1-methyl-N-(4-methyl-2-pyridinyl)-1H-pyrazole-5-carboxamide

Cat. No. B5348770
M. Wt: 216.24 g/mol
InChI Key: XKJPIGXANNRJQT-UHFFFAOYSA-N
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Description

1-methyl-N-(4-methyl-2-pyridinyl)-1H-pyrazole-5-carboxamide, also known as MP-10, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a pyrazole derivative that has been synthesized through a specific method, and its mechanism of action and physiological effects have been studied extensively.

Scientific Research Applications

1-methyl-N-(4-methyl-2-pyridinyl)-1H-pyrazole-5-carboxamide has been studied for its potential applications in various fields such as cancer research, neuroprotection, and inflammation. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, ovarian, and lung cancer cells. It has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In neuroprotection, this compound has been shown to protect against oxidative stress-induced neuronal damage and improve cognitive function in animal models of Alzheimer's disease. Inflammation is another area where this compound has been studied, and it has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Mechanism of Action

The mechanism of action of 1-methyl-N-(4-methyl-2-pyridinyl)-1H-pyrazole-5-carboxamide involves its ability to inhibit various enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. Additionally, this compound has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been found to induce apoptosis, inhibit cell proliferation, and reduce the expression of anti-apoptotic proteins. In neuronal cells, this compound has been found to protect against oxidative stress-induced damage and improve cognitive function. Inflammation is another area where this compound has been studied, and it has been found to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-methyl-N-(4-methyl-2-pyridinyl)-1H-pyrazole-5-carboxamide in lab experiments is its ability to inhibit various enzymes and signaling pathways, making it a useful tool for studying the mechanisms underlying various diseases. Additionally, this compound has been shown to have low toxicity and good bioavailability, making it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 1-methyl-N-(4-methyl-2-pyridinyl)-1H-pyrazole-5-carboxamide. One area of interest is the development of this compound as a potential cancer therapy. Further studies are needed to determine the efficacy of this compound in vivo and to identify the optimal dosage and treatment regimen. Another area of interest is the potential use of this compound in neuroprotection and the treatment of neurodegenerative diseases. Finally, further research is needed to identify the potential limitations and side effects of this compound and to optimize its synthesis and formulation for use in various applications.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop it as a useful tool for studying various diseases and as a potential therapeutic agent.

Synthesis Methods

The synthesis of 1-methyl-N-(4-methyl-2-pyridinyl)-1H-pyrazole-5-carboxamide involves the reaction of 4-methyl-2-pyridinecarboxylic acid hydrazide with 1-methyl-1H-pyrazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This reaction results in the formation of this compound as a white solid with a yield of around 70-80%.

properties

IUPAC Name

2-methyl-N-(4-methylpyridin-2-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c1-8-3-5-12-10(7-8)14-11(16)9-4-6-13-15(9)2/h3-7H,1-2H3,(H,12,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKJPIGXANNRJQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=CC=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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